Esculentoside O
Description
Esculentoside O is a triterpenoid saponin hypothesized to belong to the Esculentoside family, which is derived from plants in the genus Phytolacca (e.g., Phytolacca esculenta and Phytolacca americana). These saponins are characterized by a triterpene aglycone (e.g., phytolaccagenin) linked to varying sugar moieties, which critically influence their pharmacological activities .
Properties
CAS No. |
139198-58-6 |
|---|---|
Molecular Formula |
C35H54O10 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C35H54O10/c1-30(28(40)41)12-14-35(29(42)43)15-13-33(4)19(20(35)16-30)6-7-23-31(2)10-9-24(45-27-26(39)25(38)21(37)17-44-27)32(3,18-36)22(31)8-11-34(23,33)5/h6,20-27,36-39H,7-18H2,1-5H3,(H,40,41)(H,42,43)/t20-,21-,22?,23-,24+,25+,26-,27+,30-,31+,32+,33-,34-,35+/m1/s1 |
InChI Key |
MMUZCGDUYFPTGC-SVVMJXLASA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Isomeric SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Synonyms |
3-O-beta-D-xylopyransoyl-esculenic acid esculentoside O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
All Esculentosides share a common triterpene backbone (phytolaccagenin) but differ in glycosylation patterns. For example:
- Esculentoside A: 3-O-β-D-glucopyranosyl-phytolaccagenin .
- Esculentoside E: 3-O-β-D-xylopyranosyl-2-hydroxyphytolaccagenin .
- Esculentoside F: 3-O-(β-D-glucopyranosyl-β-D-xylopyranosyl)-2-hydroxyphytolaccagenin .
Hypothetically, Esculentoside O may feature distinct sugar attachments (e.g., rhamnose or galactose) or hydroxylation patterns, which would alter its solubility, bioavailability, and target specificity compared to its analogs.
Table 1: Structural and Molecular Data of Esculentosides
Pharmacological Activities and Mechanisms
Anti-Cancer Effects
- Esculentoside A : Demonstrates dose-dependent anti-proliferative effects in colorectal cancer cells (IC50: 16–24 μM) via G0/G1 cell cycle arrest and inhibition of IL-6/STAT3 signaling .
This compound , if structurally akin to Esculentoside A, might share these mechanisms but with modified potency due to differences in glycosylation.
Anti-Inflammatory Activity
- Esculentoside A : Inhibits COX-2 selectively, reduces pro-inflammatory cytokines (IL-6, TNF-α), and suppresses leukocyte activation .
- Esculentoside E : Reported to have anti-inflammatory effects in early studies .
The presence of additional hydroxyl groups (e.g., in Esculentoside E and F) may enhance binding to inflammatory targets like COX-2, whereas This compound could exhibit unique selectivity depending on its substituents.
Toxicity and Hemolytic Activity
- Esculentoside A: Known for significant hemolytic activity, limiting its therapeutic use .
- Esculentoside Derivatives : Structural modifications (e.g., esterification or amidation of the aglycone) reduce toxicity while retaining efficacy .
Hypothetically, This compound might exhibit lower hemolytic activity if its sugar moieties stabilize the cell membrane interaction.
Comparison with Non-Esculentoside Analogs
Glycyrrhetic Acid Derivatives
Ardisiacrispins
- Ardisiacrispin A/B: Triterpenoid saponins with anti-tumor activity but distinct glycosylation patterns compared to Esculentosides .
Q & A
Q. How to ensure compliance with ethical guidelines when using this compound in animal models of chronic disease?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
- Sample Size Justification : Use power analysis (α=0.05, β=0.2) to minimize unnecessary animal use.
- Humane Endpoints : Define criteria for early euthanasia (e.g., >20% weight loss, ulceration).
- Data Transparency : Publish negative results in repositories like Zenodo to combat publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
